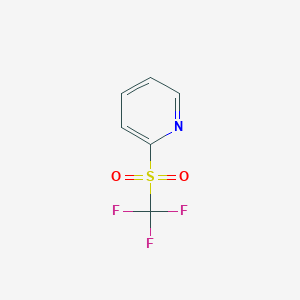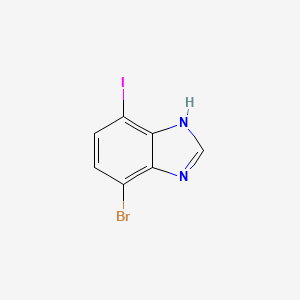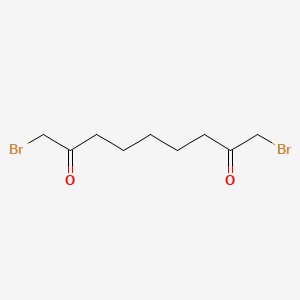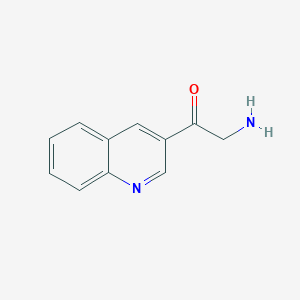
2-Amino-1-(quinolin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(quinolin-3-yl)ethan-1-one is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline ring system fused with an aminoethyl ketone group, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(quinolin-3-yl)ethan-1-one typically involves the condensation of 3-quinolinecarboxaldehyde with glycine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with various functional groups.
Reduction: The compound can be reduced to form 2-amino-1-(quinolin-3-yl)ethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives with ketone or carboxylic acid groups.
Reduction: 2-Amino-1-(quinolin-3-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-1-(quinolin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(quinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication process. Additionally, the aminoethyl ketone group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. These interactions disrupt cellular processes, making the compound effective in various therapeutic applications.
Comparison with Similar Compounds
- 2-Amino-1-(quinolin-2-yl)ethan-1-one
- 2-Amino-1-(quinolin-4-yl)ethan-1-one
- 2-Amino-1-(quinolin-6-yl)ethan-1-one
Comparison: While these compounds share a similar quinoline structure, the position of the aminoethyl ketone group significantly affects their chemical properties and biological activities. 2-Amino-1-(quinolin-3-yl)ethan-1-one is unique due to its specific binding affinity and reactivity, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-amino-1-quinolin-3-ylethanone |
InChI |
InChI=1S/C11H10N2O/c12-6-11(14)9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7H,6,12H2 |
InChI Key |
MWJNRASRRMHGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-1-(4-(10-(4-(2-phenyl-3a,7a-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B15203237.png)


![7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B15203255.png)
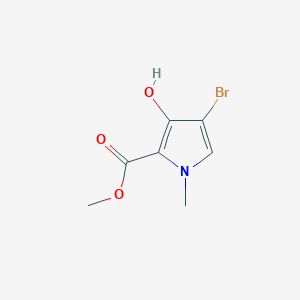
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B15203270.png)
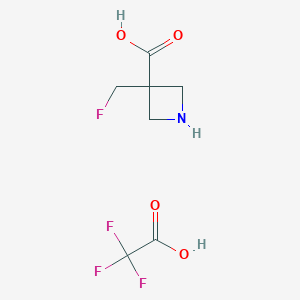
![4'-(4-Morpholinyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15203280.png)


